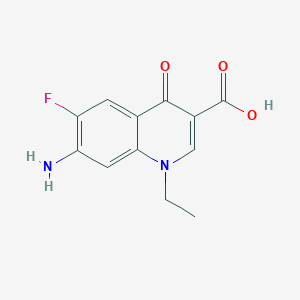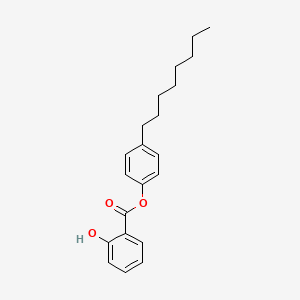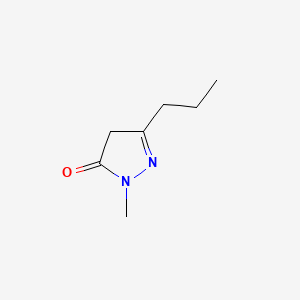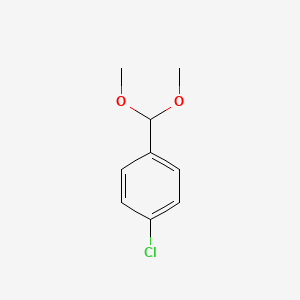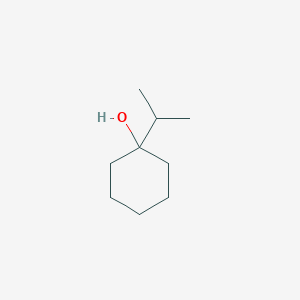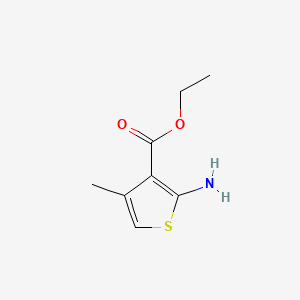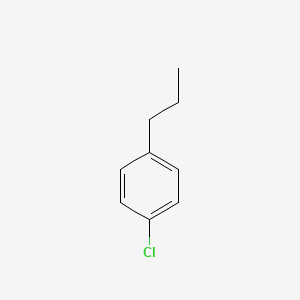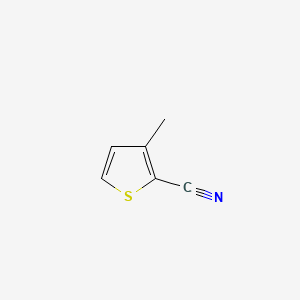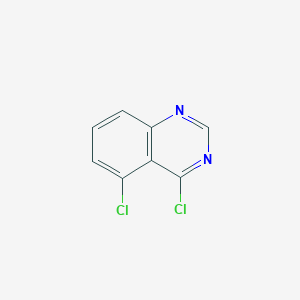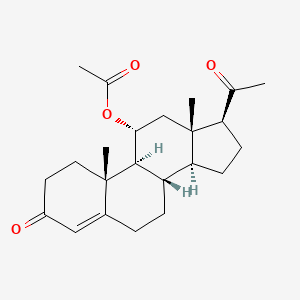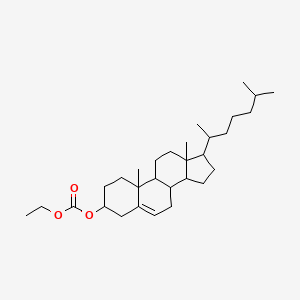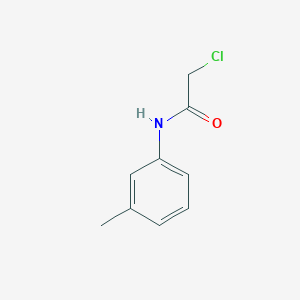
2-chloro-N-(3-methylphenyl)acetamide
Descripción general
Descripción
2-Chloro-N-(3-methylphenyl)acetamide, also known as 2-chloro-N-methylbenzamide, is a compound used in a variety of scientific experiments and research due to its unique properties. This compound has a wide range of applications in many different scientific fields, such as organic chemistry, pharmaceuticals, and biochemistry.
Aplicaciones Científicas De Investigación
Structural Analysis
2-Chloro-N-(3-methylphenyl)acetamide exhibits unique conformational properties due to the positioning of the N—H bond syn to the meta-methyl group. This contrasts with the anti conformation observed with respect to the meta-nitro group in related compounds. The substance is part of a class of molecules that includes various acetanilides, demonstrating similarities in geometric parameters with compounds like 2-chloro-N-(4-methylphenyl)acetamide and 2-chloro-N-(3-nitrophenyl)acetamide. Research highlights the dual intermolecular N—H⋯O hydrogen bonds that link molecules in a specific orientation, contributing to its distinctive structural properties (Gowda et al., 2007).
Comparative Metabolism in Herbicides
2-Chloro-N-(3-methylphenyl)acetamide is structurally related to chloroacetamide herbicides like acetochlor and metolachlor, which are used in agricultural settings. These herbicides are noted for their carcinogenic potential in laboratory rats, with metabolism pathways involving complex activation processes leading to DNA-reactive products. The metabolic study of these compounds, including their intermediates such as CDEPA and CMEPA, sheds light on the metabolism of chloroacetamide herbicides in human and rat liver microsomes. This research is critical for understanding the potential health impacts of these widely used agricultural chemicals (Coleman et al., 2000).
Molecular Docking and Therapeutic Potential
The compound has been evaluated for its therapeutic efficacy in treating diseases like Japanese encephalitis, showcasing antiviral and antiapoptotic effects. This suggests that derivatives of 2-chloro-N-(3-methylphenyl)acetamide could have significant applications in the development of novel therapeutic agents. The ability to decrease viral load and increase survival in infected models positions this compound as a promising candidate for further research into treatments for viral diseases (Ghosh et al., 2008).
Synthesis and Characterization
The synthesis and characterization of compounds related to 2-chloro-N-(3-methylphenyl)acetamide provide valuable insights into the properties and potential applications of these molecules. For example, the silylation of N-(2-hydroxyphenyl)acetamide leads to the formation of benzoxazasiloles and benzodioxazasilepines, indicating the versatility of acetamide derivatives in chemical synthesis. Such research underlines the importance of these compounds in the development of new materials and pharmaceuticals (Nikonov et al., 2016).
Propiedades
IUPAC Name |
2-chloro-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-7-3-2-4-8(5-7)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMACIQGUHXSLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70304587 | |
| Record name | 2-chloro-N-(3-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70304587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-methylphenyl)acetamide | |
CAS RN |
32428-61-8 | |
| Record name | 32428-61-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166401 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-N-(3-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70304587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

